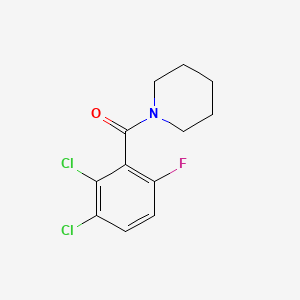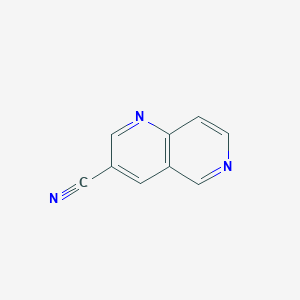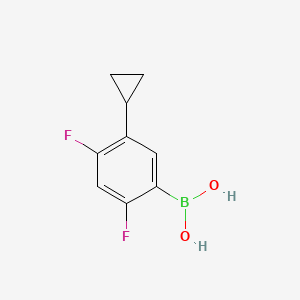
tert-Butyl 4-hydroxypentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-hydroxypentanoate: is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group attached to the ester functional group, which is linked to a 4-hydroxypentanoate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 4-hydroxypentanoate can be synthesized through several methods. One common approach involves the esterification of 4-hydroxypentanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods: In industrial settings, the synthesis of tert-butyl esters often employs continuous flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of tert-butyl hydroperoxide as an oxidizing agent in the presence of benzyl cyanides has also been reported for the preparation of tert-butyl esters .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-hydroxypentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like hydrogen halides (HCl, HBr) are used for substitution reactions.
Major Products:
Oxidation: Formation of 4-oxopentanoate derivatives.
Reduction: Formation of 4-hydroxypentanol.
Substitution: Formation of tert-butyl 4-halopentanoate.
Scientific Research Applications
Chemistry: tert-Butyl 4-hydroxypentanoate is used as an intermediate in organic synthesis. It serves as a building block for the preparation of more complex molecules and is employed in the synthesis of various esters and alcohols .
Biology and Medicine: In biological research, tert-butyl esters are used as protecting groups for carboxylic acids during peptide synthesis. They help in the selective modification of amino acids and peptides .
Industry: In the industrial sector, tert-butyl esters are used as solvents and additives in the formulation of coatings, adhesives, and lubricants. They also find applications in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of tert-butyl 4-hydroxypentanoate involves its reactivity as an ester. The ester functional group can undergo hydrolysis in the presence of water or acids, leading to the formation of the corresponding carboxylic acid and alcohol. The tert-butyl group provides steric hindrance, which can influence the reactivity and stability of the compound .
Comparison with Similar Compounds
tert-Butyl acetate: Another tert-butyl ester with similar reactivity but different applications.
tert-Butyl alcohol: A related compound that serves as a precursor in the synthesis of tert-butyl esters.
tert-Butyl hydroperoxide: An oxidizing agent used in the preparation of tert-butyl esters.
Uniqueness: tert-Butyl 4-hydroxypentanoate is unique due to the presence of both a hydroxyl group and a tert-butyl ester group in its structure. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C9H18O3 |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
tert-butyl 4-hydroxypentanoate |
InChI |
InChI=1S/C9H18O3/c1-7(10)5-6-8(11)12-9(2,3)4/h7,10H,5-6H2,1-4H3 |
InChI Key |
KAGXVXAPPYOJEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


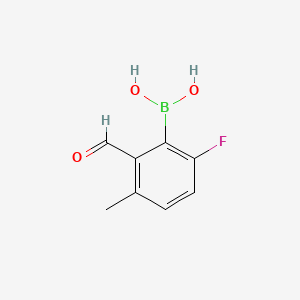
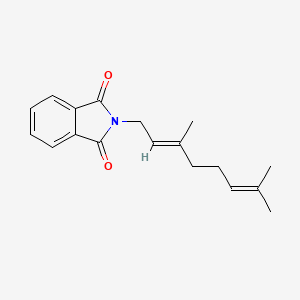
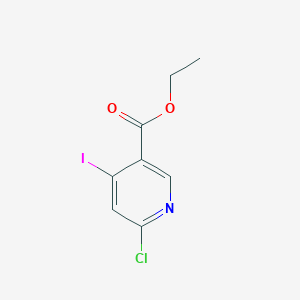
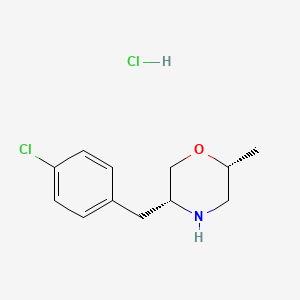
![2-Azabicyclo[2.2.1]heptan-1-ylmethanol oxalate](/img/structure/B14032071.png)
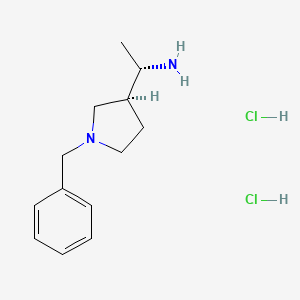
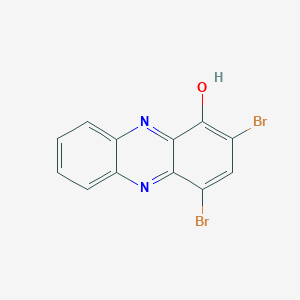

![1-[4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]ethanol](/img/structure/B14032109.png)
![6-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-amine hydrochloride](/img/structure/B14032111.png)
